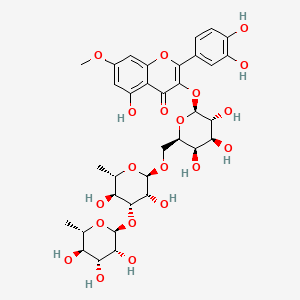

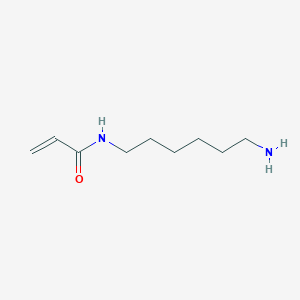

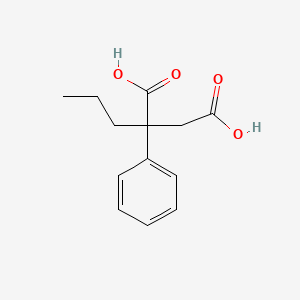

![molecular formula C9H12O2 B1660449 1-Oxaspiro[4.5]dec-2-en-4-one CAS No. 76951-95-6](/img/structure/B1660449.png)

1-Oxaspiro[4.5]dec-2-en-4-one

Overview

Description

1-Oxaspiro[4.5]dec-2-en-4-one is a chemical compound with the molecular formula C9H14O2 . It is also known as 1-OXASPIRO[4.5]DECAN-2-ONE .

Synthesis Analysis

The synthesis of oxaspirocycles, such as 1-Oxaspiro[4.5]dec-2-en-4-one, can be achieved through a novel Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol and is applicable to a wide range of aldehydes including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .Molecular Structure Analysis

The molecular structure of 1-Oxaspiro[4.5]dec-2-en-4-one is characterized by a spirocyclic structure, which is a cyclic compound in which two rings share a single atom .Scientific Research Applications

Synthetic Chemistry Applications

- Intramolecular S N 2′ Oxaspirocyclizations : 1-Oxaspiro[4.5]dec-2-en-4-one has been utilized in Amberlyst-15-catalyzed intramolecular S N 2′ oxaspirocyclizations of secondary and tertiary allylic alcohols. This method is significant for preparing substituted 1-oxaspiro systems under mild conditions, applicable in synthesizing spirocyclic ethers like theaspirane and theaspirone (Young, Jung, & Cheng, 2000).

Crystallography and Structure Analysis

- Crystal Structure Determination : The compound has been synthesized and its crystal structure determined by single-crystal X-ray diffraction. This structural analysis helps in understanding its molecular conformation, which includes a planar furan ring and chair conformation cyclohexane ring (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).

Pharmacology and Drug Development

- Antihypertensive Activity : Derivatives of 1-Oxaspiro[4.5]dec-2-en-4-one, specifically 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, have been tested for their antihypertensive effects in rats. These studies are crucial in exploring new therapeutic agents for hypertension management (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981).

Antitumor and Antiviral Research

- Antitumor Activity : Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have shown promising results against various human cancer cell lines, indicating potential applications in cancer therapy (Yang, Zhong, Zheng, Wang, & He, 2019).

- **Anti-corononavirus Activity**: Research has also focused on 1-thia-4-azaspiro[4.5]decan-3-one derivatives for their potential anti-coronavirus properties. These compounds have been evaluated for their efficacy against human coronavirus replication, highlighting their relevance in antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Agricultural Applications

- Fungicidal Agents : Certain derivatives, such as (E)-5-[1-(4-Phenyl-2-oxo-1-oxaspiro[4.5]dec-3-en-3-yl)ethylidene]-2-aminoimidazolin-4-one, have been developed as novel fungicidal agents, showing effectiveness against a variety of plant pathogens. This application is significant for improving agricultural productivity and crop protection (Yu, Tang, Guan, Weiwei, Zhenhua, & Ming-an, 2017).

Mechanism of Action

Target of Action

The primary targets of 1-Oxaspiro[4It’s known that similar compounds can interfere with mite development , suggesting that it may target proteins or enzymes involved in mite growth and development.

Mode of Action

The exact mode of action of 1-Oxaspiro[4Based on its structural similarity to other compounds, it’s plausible that it interacts with its targets by binding to specific sites, thereby interfering with their normal function .

Biochemical Pathways

The specific biochemical pathways affected by 1-Oxaspiro[4It’s known that similar compounds can affect the development of mites , suggesting that it may impact pathways related to growth and development in these organisms.

Result of Action

The molecular and cellular effects of 1-Oxaspiro[4It’s known that similar compounds can interfere with mite development , suggesting that it may have a detrimental effect on the growth and development of these organisms at the molecular and cellular level.

properties

IUPAC Name |

1-oxaspiro[4.5]dec-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-8-4-7-11-9(8)5-2-1-3-6-9/h4,7H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEQXPKPEFWPEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=O)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444934 | |

| Record name | 1-oxaspiro[4.5]dec-2-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxaspiro[4.5]dec-2-en-4-one | |

CAS RN |

76951-95-6 | |

| Record name | 1-oxaspiro[4.5]dec-2-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

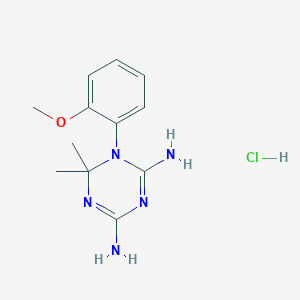

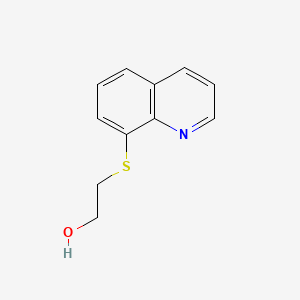

![Phosphonic acid, [phenyl(2-pyridinylamino)methyl]-, diethyl ester](/img/structure/B1660376.png)

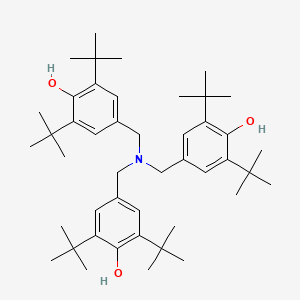

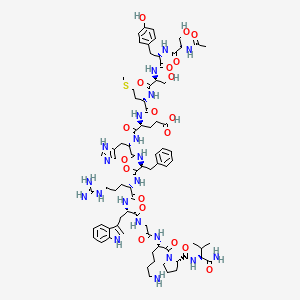

![3-[4-(3-Methylphenyl)piperazin-1-yl]propanenitrile](/img/structure/B1660378.png)

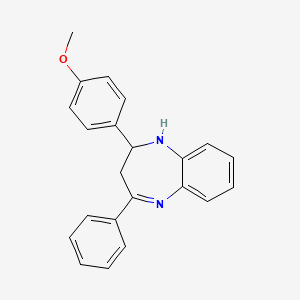

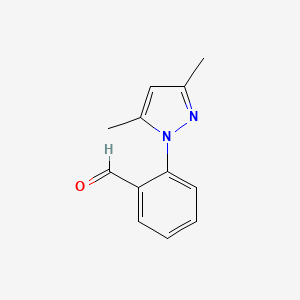

![Quinolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B1660388.png)

![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B1660389.png)